N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DA-CE phosphoramidite involves the protection of the nucleoside’s hydroxyl groups and the introduction of the phosphoramidite moiety. The process typically begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted into a phosphoramidite using a phosphitylating reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite .
Industrial Production Methods
In industrial settings, the production of DA-CE phosphoramidite is carried out using automated synthesizers. These machines ensure high efficiency and purity by controlling the reaction conditions precisely. The process involves sequential addition of reagents and removal of protecting groups, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
DA-CE phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reaction involves the coupling of the phosphoramidite with the terminal 5’-hydroxyl group of the growing oligonucleotide chain .
Common Reagents and Conditions
Phosphitylating Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Protecting Groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group
Deprotection: Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperatures
Major Products Formed
The major product formed from the reaction of DA-CE phosphoramidite is the phosphite triester intermediate, which is subsequently oxidized to form the stable phosphate linkage in the oligonucleotide .
Scientific Research Applications
DA-CE phosphoramidite is extensively used in various scientific research applications:
Mechanism of Action
The mechanism of action of DA-CE phosphoramidite involves its role as a building block in the chemical synthesis of oligonucleotides. The phosphoramidite group reacts with the terminal hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain .
Comparison with Similar Compounds
Similar Compounds
Pac-dA-CE Phosphoramidite: 5’-Dimethoxytrityl-N-phenoxyacetyl-2’-deoxyAdenosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
def-dA-CE Phosphoramidite: 5’-Dimethoxytrityl-N-diethylformamidine-2’-deoxyAdenosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Uniqueness
DA-CE phosphoramidite is unique due to its specific protecting groups and reaction conditions, which provide high stability and efficiency in oligonucleotide synthesis. The benzoyl protecting group used in DA-CE phosphoramidite offers a balance between stability and ease of deprotection, making it suitable for various applications .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNKEQZFSTIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98796-53-3 |
Source
|
Record name | N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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